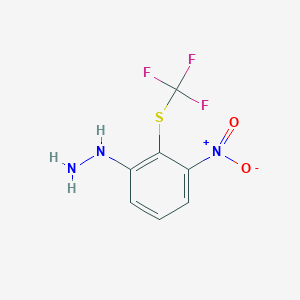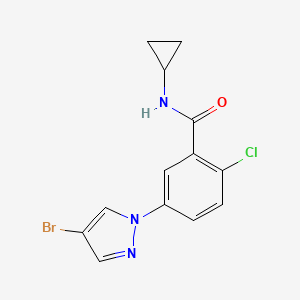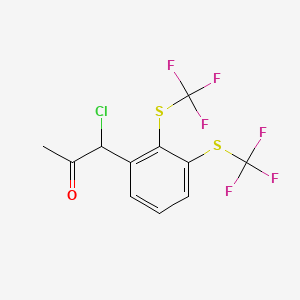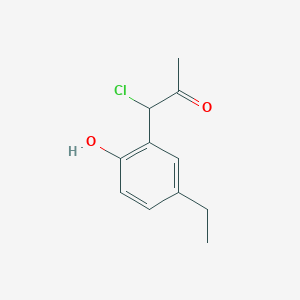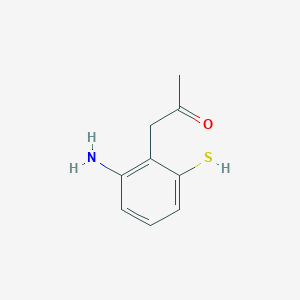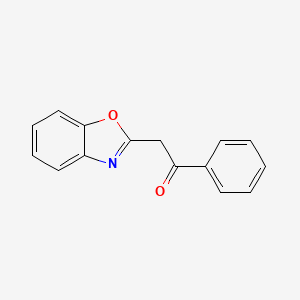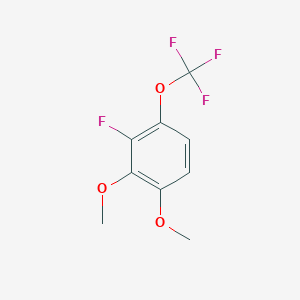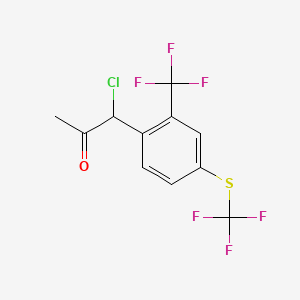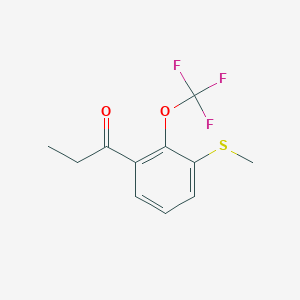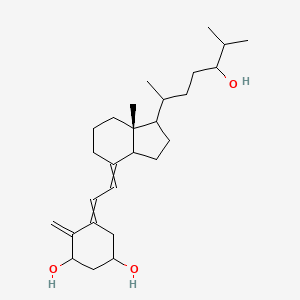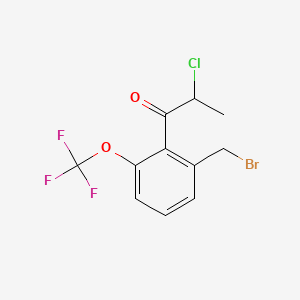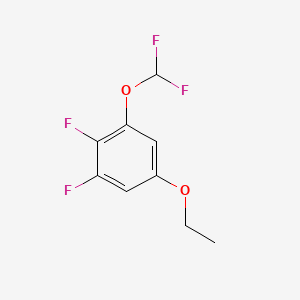
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of fluorine atoms and ethoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene typically involves the fluorination of a suitable precursor compound. One common method is the reaction of 1,2-difluoro-3-hydroxy-5-ethoxybenzene with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene: Similar structure but with different positions of the fluorine and ethoxy groups.
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene: Another isomer with different substitution patterns.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms and an ethoxy group makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8F4O2 |
|---|---|
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-5-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3 |
Clave InChI |
IGELRLRNGLLEFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


